Methyl undecanoate

Catalog No.
S592534
CAS No.
1731-86-8
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl undecanoate

CAS Number

1731-86-8

Product Name

Methyl undecanoate

IUPAC Name

methyl undecanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3

InChI Key

XPQPWPZFBULGKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC(=O)OC
  • Analytical Standard

    Due to its high purity and readily available structure, methyl undecanoate serves as a valuable analytical standard in various techniques. Researchers employ it for calibration and verification purposes in

    • Gas chromatography (GC) Source: American Chemical Society - [ACS Publications - Chromatography]
    • Mass spectrometry (MS) Source: National Institutes of Health - [PubChem - Methyl undecanoate]
  • Biological Studies

    The fatty acid chain structure of methyl undecanoate allows researchers to investigate its potential biological effects. Studies have explored its role in

    • Cellular signaling pathways Source: National Institutes of Health - [PubMed Central - Undecanoic acid: physiological effects and mechanisms of action: ]

Origin and Significance:

Methyl undecanoate is a medium-chain fatty acid ester. It can be found naturally in some plants and animal fats []. However, its specific role in these organisms is not well-understood. In scientific research, methyl undecanoate is primarily used as a:

  • Reference standard: Due to its well-defined structure and purity, it serves as a reference compound in analytical techniques like gas chromatography (GC) for identifying and quantifying other fatty acid derivatives [].
  • Synthetic precursor: Methyl undecanoate can be a starting material for synthesizing other molecules, such as biofuels or pharmaceuticals [].

Molecular Structure Analysis

Methyl undecanoate has a linear structure consisting of a hydrocarbon chain with eleven carbon atoms (undecanoate) and a terminal methyl ester group (CH3COO) []. This structure has several key features:

  • Hydrophobic chain: The long hydrocarbon chain makes the molecule nonpolar and hydrophobic, meaning it repels water and prefers nonpolar environments like oils and fats [].
  • Ester functionality: The ester group (COO) contributes to the molecule's polarity, allowing some interaction with water. However, the overall hydrophobic nature dominates [].

Chemical Reactions Analysis

Synthesis:

Methyl undecanoate can be synthesized through various methods, including:

  • Esterification: Reacting undecanoic acid with methanol in the presence of an acid catalyst like sulfuric acid [].
CH3(CH2)9COOH + CH3OH  ->  CH3(CH2)9COOCH3 + H2O  (Eqn. 1)
  • Friedel-Crafts acylation: Reacting undecanoyl chloride with methanol using a Lewis acid catalyst like aluminum chloride [].

Decomposition:

Under extreme conditions (high temperature), methyl undecanoate can undergo hydrolysis, breaking down into undecanoic acid and methanol [].

Other Reactions:

Methyl undecanoate can participate in various organic reactions typical of esters, such as transesterification for producing biodiesel fuels []. However, specific reaction details depend on the intended application.


Physical And Chemical Properties Analysis

  • Molecular Formula: CH3(CH2)9COOCH3 []
  • Molecular Weight: 200.32 g/mol []
  • Melting Point: -10 °C
  • Boiling Point: 246-248 °C
  • Density: 0.871 g/cm³
  • Solubility: Slightly soluble in water (due to the ester group) but miscible with most organic solvents like ethanol, chloroform, and hexane [].
  • Stability: Relatively stable under normal storage conditions [].

While extensive safety data is not readily available, some general precautions are recommended due to its organic ester nature:

  • Flammability: Methyl undecanoate is likely flammable based on its hydrocarbon chain and should be handled with care around open flames [].
  • Skin and eye irritant: Ester groups can irritate skin and eyes upon contact. Standard laboratory practices for handling organic solvents should be followed [].

XLogP3

5.2

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

K67YZ97W6C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1731-86-8

Wikipedia

Methyl undecanoate

General Manufacturing Information

Undecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. N. Peres et al. “In vitro susceptibility to antimycotic drug undecanoic acid, a medium-chain fatty acid, is nutrient-dependent in the dermatophyteTrichophyton rubrum” World J Microbiol Biotechnol. Vol. 27 pp. 1719-1723, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

Explore Compound Types